

A Fundamental Examination of Catalytic Activity in Nickel-Platinum Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the fundamental principles governing the catalytic activity of nickel-platinum (Ni-Pt) bimetallic systems. The synergistic interplay between nickel and platinum offers unique catalytic properties, leading to enhanced performance in a wide array of chemical transformations. This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying catalytic mechanisms to serve as a comprehensive resource for professionals in research and development.

Introduction to Nickel-Platinum Catalysis

Bimetallic nickel-platinum catalysts have emerged as a highly promising class of materials, often exhibiting superior activity, selectivity, and stability compared to their monometallic counterparts.[1][2] The enhancement in catalytic performance is attributed to a combination of electronic and geometric effects arising from the interaction between Ni and Pt atoms.[3][4] These effects can modify the d-band center of platinum, leading to optimized adsorption energies for reactants and intermediates, and can also create unique active sites at the interface of the two metals.[3][5]

The applications of Ni-Pt catalysts are diverse, ranging from energy conversion reactions like the hydrogen evolution reaction (HER), hydrogen oxidation reaction (HOR), and oxygen reduction reaction (ORR), to crucial industrial processes such as CO oxidation, methane reforming, and selective hydrogenation of organic molecules.[1][2][6][7][8] Understanding the



fundamental principles that govern the activity of these systems is paramount for the rational design of next-generation catalysts with tailored properties for specific applications.

Quantitative Analysis of Catalytic Performance

The catalytic efficacy of Ni-Pt systems is highly dependent on factors such as the composition (Ni/Pt ratio), particle size, surface structure, and the nature of the support material. This section presents a summary of key performance metrics from various studies to facilitate a comparative analysis.

Electrocatalysis



Catalyst Composition	Reaction	Key Performance Metric(s)	Reference
Hollow-structure Pt-Ni	Oxygen Reduction Reaction (ORR)	Specific Activity: 1.88 mA/cm²; Mass Activity: 0.49 A/mg (7 times higher than commercial Pt/C)	[7]
Pt-Ni/C (various ratios)	Oxygen Reduction Reaction (ORR)	Enhancement factor of ~1.5 to 3 in mass activity and ~1.5 to 4 in specific activity compared to Pt/C.	[9]
PtNi/C (Pt/Ni ~1:0.35)	Oxygen Reduction Reaction (ORR)	Electrochemical Active Surface Area (ECSA): 63.8 m² gPt-1; Mass Activity (MA): 0.547 A mgPt-1	[10]
Pto.osNio.95	Hydrogen Evolution Reaction (HER)	Tafel Slope: 30 mV dec ⁻¹ ; Overpotential at 10 mA cm ⁻² : 20 mV	[11]
Pt-Ni Thin Film	Hydrogen Oxidation Reaction (HOR)	Enhanced activity compared to Pt monometal thin-film and nanoparticle catalysts.	[6][12]
Pt decorated Ni/C	Hydrogen Oxidation Reaction (HOR)	Higher exchange current density than pure supported platinum.	[13]
Pt-Ni/C	Ethanol & 2-Propanol Oxidation	Higher catalytic activity and stability compared to Pt/C.	[4]



Heterogeneous Catalysis

Catalyst Composition	Reaction	Key Performance Metric(s)	Reference
Ni2–Pt1-comodified TiO2	Photocatalytic Hydrogen Evolution	~40-fold higher performance than bare TiO ₂ .	[1]
Sandwich NiO1-x/Pt/Ni/Pt(111)	CO Oxidation	100% CO conversion near room temperature.	[14][15]
Ni(10%)Pt(0.5%)/Al ₂ O	Dry Reforming of Methane	Higher and more stable catalytic activity with lower carbon deposition compared to Ni(10%)/Al ₂ O ₃ .	[8]
Ni88Pt12@MIL-101	Hydrogen Production	Turnover Frequency (TOF): 375.1 h ⁻¹ at 50 °C.	[3]
Ni64Pt36@MIL-96	Hydrogen Production	Turnover Frequency (TOF): 114.3 h ⁻¹ at room temperature with 100% H ₂ selectivity.	[3]
Pt ₂ /Ni _{1.5} Co _{0.5} AlO	Soot Combustion	$T_{50} = 350 \text{ °C; TOF} =$ $6.63 \times 10^{-3} \text{ s}^{-1}$	[16][17]
Ni-Pt/Al ₂ O ₃ (Ni:Pt = 1:0.007)	Furfural Hydrogenation to Cyclopentanone	93% furfural conversion with 66% cyclopentanone yield.	[18]
NiPt-0.6%	Reduction of 4- nitrophenol	Apparent rate constant (K _a): 0.01882 s ⁻¹	[19]
Ni-Pt bimetallic nanocatalysts	Hydrazine Decomposition	100% hydrogen selectivity at room temperature.	[20]



Experimental Protocols

The synthesis and characterization of Ni-Pt catalysts are critical steps that dictate their final catalytic properties. This section outlines common methodologies employed in the literature.

Catalyst Synthesis

3.1.1. Impregnation Method for Supported Catalysts

This method is widely used for preparing supported catalysts, such as Ni-Pt/Al₂O₃.[8][18]

- Support Preparation: The support material (e.g., γ-Al₂O₃) is chosen and may be pre-treated (e.g., calcined) to ensure surface purity and desired properties.
- Precursor Solution Preparation: Aqueous solutions of nickel and platinum precursors, such as nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O) and chloroplatinic acid (H₂PtCl₆), are prepared at the desired molar ratios.[18]
- Impregnation: The support is added to the precursor solution. The wetness impregnation technique is often used, where the volume of the solution is equal to the pore volume of the support.[21]
- Drying: The impregnated support is dried to remove the solvent, typically in an oven at a controlled temperature (e.g., 80-120 °C).[21]
- Calcination: The dried material is calcined in air at high temperatures (e.g., 500 °C) to decompose the precursors into their oxide forms.[21]
- Reduction: The calcined catalyst is reduced in a hydrogen-containing atmosphere (e.g., 5% H₂/N₂) at elevated temperatures to form the bimetallic Ni-Pt nanoparticles.[21]
- 3.1.2. Radiolytic Reduction for Highly Dispersed Cocatalysts

This technique is effective for depositing highly dispersed bimetallic nanoparticles on a support surface, as demonstrated for Ni-Pt/TiO₂.[1]

• Precursor Adsorption: The support material (e.g., TiO₂) is suspended in a solution containing the metal precursors (e.g., Ni²⁺ and PtCl₆²⁻).



- Irradiation: The suspension is subjected to gamma-irradiation. The radiolysis of the solvent (e.g., water) generates solvated electrons and reducing radicals, which subsequently reduce the metal ions to their metallic state.
- Washing and Drying: The resulting catalyst is washed to remove any unreacted precursors and byproducts, and then dried.

3.1.3. Sacrificial Template Method for Hollow Structures

This method is used to create catalysts with unique morphologies, such as hollow Pt-Ni nanospheres.[7]

- Template Synthesis: A sacrificial template, such as silica (SiO2) nanospheres, is synthesized.
- Metal Deposition: The metal precursors are deposited onto the surface of the template.
- Template Removal: The template is selectively etched away, leaving behind a hollow structure of the desired material.
- Annealing/Activation: The hollow structures may be further treated (e.g., annealed) to form an alloy and improve crystallinity.

3.1.4. Electrodeposition for Nanoparticle Films

Electrodeposition allows for the controlled deposition of thin films of bimetallic nanoparticles onto conductive substrates.

- Electrolyte Preparation: An electrolyte solution containing the ions of the metals to be deposited (e.g., PtCl₆²⁻ and Ni²⁺) is prepared.
- Electrochemical Deposition: A potential or current is applied between a working electrode (the substrate) and a counter electrode, causing the metal ions to reduce and deposit onto the working electrode surface.
- Characterization: The deposited film is then characterized for its composition, morphology, and catalytic activity.



Catalyst Characterization

A suite of characterization techniques is essential to understand the physicochemical properties of Ni-Pt catalysts and correlate them with their catalytic performance.

- X-ray Diffraction (XRD): Used to determine the crystal structure, phase composition, and average crystallite size of the nanoparticles. The shift in diffraction peaks can indicate alloy formation.[7][22]
- X-ray Photoelectron Spectroscopy (XPS): Provides information about the surface elemental composition and the electronic states of the elements, which is crucial for understanding the electronic effects in bimetallic catalysts.[7]
- Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): These imaging techniques are used to visualize the morphology, size distribution, and dispersion of the nanoparticles on the support.[23]
- Energy-Dispersive X-ray Spectroscopy (EDX): Often coupled with SEM or TEM, EDX provides elemental analysis of the catalyst composition.[23]
- Temperature-Programmed Reduction (TPR): Helps to understand the reducibility of the metal oxides and the interaction between the metals and the support.[24]
- Chemisorption: Techniques like H₂ or CO chemisorption are used to determine the active metal surface area and dispersion.[25]
- X-ray Absorption Spectroscopy (XAS): A powerful technique to probe the local atomic and electronic structure of the catalyst under in-situ or operando conditions.[25]

Catalytic Mechanisms and Pathways

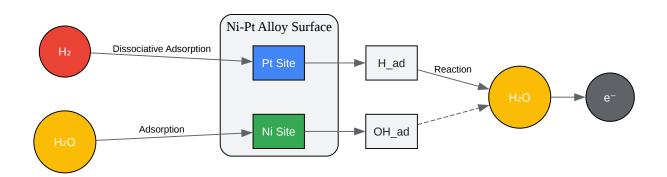
The enhanced activity of Ni-Pt catalysts often stems from synergistic mechanisms where both metals play distinct yet complementary roles.

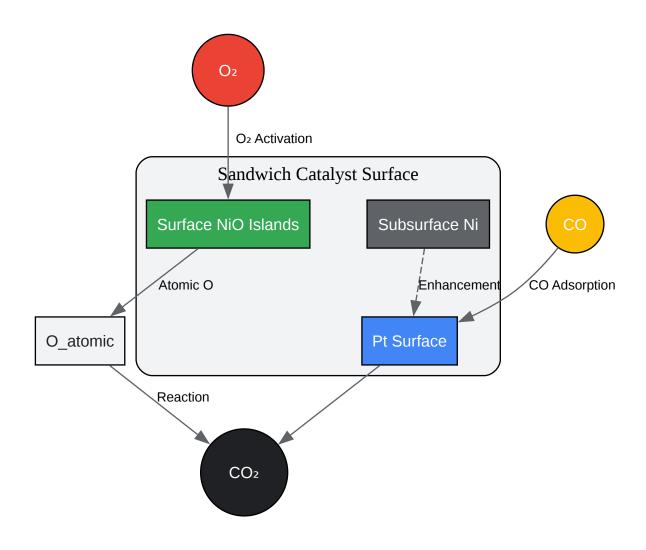
Bifunctional Mechanism in Electrocatalysis

In reactions like the hydrogen oxidation reaction (HOR) in alkaline media, a bifunctional mechanism is often proposed. Platinum is highly effective at dissociating hydrogen molecules,

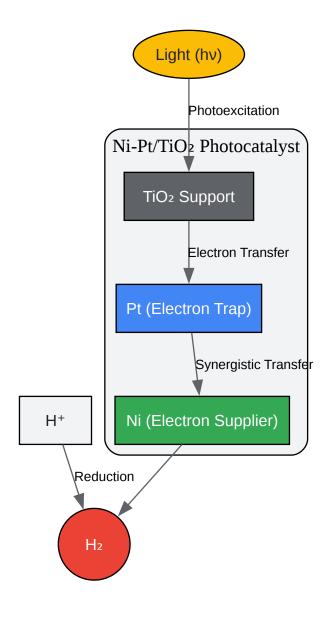


while nickel, being more oxophilic, is adept at adsorbing and activating water molecules to provide hydroxyl species (OHad). The proximity of these sites in a Ni-Pt alloy facilitates the reaction between adsorbed hydrogen and hydroxyl species, thereby accelerating the overall reaction rate.[12][13]









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• To cite this document: BenchChem. [A Fundamental Examination of Catalytic Activity in Nickel-Platinum Systems: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13787846#fundamental-studies-of-catalytic-activity-in-nickel-platinum-systems]

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